molecular formula C24H22N4O2 B5110448 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B5110448
Molekulargewicht: 398.5 g/mol
InChI-Schlüssel: PMHRBFSSXJAMFC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a heterocyclic molecule featuring a fused pyrido-pyrimidinone core linked to a tetrahydrophthalazinone moiety substituted with a 4-methylphenyl group. The tetrahydrophthalazinone moiety may contribute to conformational rigidity, while the pyrido-pyrimidinone scaffold is common in bioactive molecules due to its hydrogen-bonding capacity and aromatic stacking interactions .

Eigenschaften

IUPAC Name

2-[[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2-yl]methyl]pyrido[1,2-a]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N4O2/c1-16-9-11-17(12-10-16)23-19-6-2-3-7-20(19)24(30)28(26-23)15-18-14-22(29)27-13-5-4-8-21(27)25-18/h4-5,8-14H,2-3,6-7,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMHRBFSSXJAMFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(=O)C3=C2CCCC3)CC4=CC(=O)N5C=CC=CC5=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can be achieved through several synthetic routes. One common method involves the reaction of 4H-pyrido[1,2-a]pyrimidin-4-one with appropriate reagents to introduce the 4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl group . The reaction conditions typically involve the use of catalysts such as palladium and mild reaction conditions to ensure high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Wirkmechanismus

The mechanism of action of 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . For example, it may inhibit certain enzymes involved in cancer cell proliferation or interfere with viral replication .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues and Substitution Effects

The compound shares structural motifs with several derivatives of 4H-pyrido[1,2-a]pyrimidin-4-one, which differ in substituents and appended heterocycles. Key comparisons include:

Table 1: Structural and Functional Comparison
Compound Name / Structure Key Substituents/Modifications Synthesis Route Notable Properties
Target Compound: 2-{[4-(4-methylphenyl)-1-oxo-5,6,7,8-tetrahydrophthalazin-2(1H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one - 4-Methylphenyl group on phthalazinone
- Methyl linkage to pyrido-pyrimidinone
Likely via [4+2] cycloaddition or alkylation (inferred from ) Hypothesized enhanced lipophilicity due to methylphenyl group; potential kinase inhibition
2-{[6-(4-Chlorophenyl)-3-oxo[1,2,4]triazolo[4,3-b]pyridazin-2(3H)-yl]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one - 4-Chlorophenyl substituent
- Triazolopyridazine linkage
Nucleophilic substitution or coupling Increased electron-withdrawing effects (Cl) may improve metabolic stability
3-Halo-4H-pyrido[1,2-a]pyrimidin-4-ones Halogen (Cl, Br, I) at position 3 Halogenation with N-halosuccinimide Enhanced reactivity for further functionalization; potential antimicrobial activity
Fluorinated derivatives (e.g., 7-[1-(2-fluoroethyl)piperidin-4-yl] variants ) Fluorine atoms on alkyl/piperidinyl groups Fluorination via electrophilic reagents Improved bioavailability and blood-brain barrier penetration

Pharmacological and Physicochemical Insights

  • Lipophilicity and Bioavailability : The 4-methylphenyl group in the target compound likely increases lipophilicity compared to chlorophenyl (Cl) or fluorinated analogs, which could enhance membrane permeability but reduce aqueous solubility .
  • Metabolic Stability : Electron-withdrawing groups (e.g., Cl in ) may slow oxidative metabolism, whereas methyl groups (target compound) could accelerate CYP-mediated degradation.
  • Synthetic Accessibility: Halogenated derivatives (e.g., ) are synthesized via straightforward electrophilic substitution, while the target compound’s tetrahydrophthalazinone linkage may require multi-step cycloaddition or cross-coupling .

Crystallographic and Conformational Data

The single-crystal X-ray structure of a related compound () reveals a planar pyrido-pyrimidinone core with a mean σ(C–C) bond deviation of 0.004 Å, suggesting rigidity.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.